1,1,3-Trichloropropene

描述

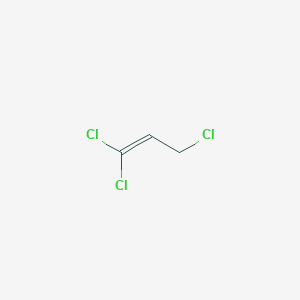

Structure

3D Structure

属性

IUPAC Name |

1,1,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEVIPGMXQNRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Record name | 1,1,3-Trichloropropene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073958 | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-14-8 | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,3-Trichloropropene chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1,3-Trichloropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound (CAS No. 2567-14-8) is a halogenated alkene of significant interest in synthetic chemistry.[1][2] While not a household name, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pesticides and potential pharmaceutical precursors.[3][4] Its structure, featuring both a dichlorovinyl group and an allylic chloride, imparts a unique reactivity profile that allows for a range of chemical transformations.

This guide provides a deep dive into the core chemical properties, structure, synthesis, and reactivity of this compound. As Senior Application Scientists, our goal is to move beyond mere data recitation and provide a causal understanding of this molecule's behavior, grounded in field-proven insights and authoritative references. We will explore its spectroscopic signature, detail reliable synthetic protocols, and discuss its most significant chemical transformations, including its role as a precursor to trichloropropene oxide, a known modulator of biological pathways.[3]

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its atomic arrangement and the resulting electronic effects. Understanding its structure, and that of its isomers, is the first step in predicting its reactivity and handling requirements.

Core Structure of this compound

The IUPAC name for this compound is 1,1,3-trichloroprop-1-ene.[1] The molecule consists of a three-carbon propylene backbone. The defining features are a double bond between C1 and C2, two chlorine atoms on C1 (a gem-dichloro configuration), and a single chlorine atom on the allylic C3 position.

Caption: Molecular structure of this compound.

Isomerism in Trichloropropenes

To fully appreciate the unique reactivity of this compound, it is essential to compare it with its structural isomers. The placement of the three chlorine atoms and the double bond dramatically alters the molecule's physical and chemical properties.[5]

Caption: Key structural isomers of trichloropropene.

Table 1: Comparison of Physicochemical Properties of Trichloropropene Isomers

| Property | This compound | 1,2,3-Trichloropropene | 3,3,3-Trichloropropene | Reference(s) |

| CAS Number | 2567-14-8 | 96-19-5 | 2233-00-3 | [1][6][7] |

| Molecular Formula | C₃H₃Cl₃ | C₃H₃Cl₃ | C₃H₃Cl₃ | [1][6][7] |

| Molecular Weight | 145.41 g/mol | 145.41 g/mol | 145.41 g/mol | [1][6][7] |

| Boiling Point | ~131.6 °C | ~142 °C | ~110.5 °C | [4][6][8] |

| Density | ~1.376 g/cm³ | ~1.414 g/cm³ | ~1.34 g/cm³ | [4][6][8] |

| Flash Point | ~48.9 °C | ~82 °C | N/A | [4][6] |

Insight: The differences in boiling points are a direct consequence of molecular structure. 1,2,3-Trichloropropene has the highest boiling point, likely due to a more polarizable structure and stronger intermolecular dipole-dipole interactions. Conversely, 3,3,3-trichloropropene is the most volatile. The 1,1,3-isomer's properties lie between these two extremes. This understanding is critical for designing purification protocols, such as fractional distillation, to separate these isomers.

Part 2: Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Here, we detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum (Predicted): The molecule has two distinct sets of non-equivalent protons.

-

H-2 (Vinylic Proton): The single proton on C2 is adjacent to the allylic CH₂Cl group. We expect its signal to be a triplet. Due to the electron-withdrawing nature of the two chlorine atoms on C1, this proton will be deshielded, appearing downfield, likely in the δ 5.8-6.2 ppm range.

-

H-3 (Allylic Protons): The two equivalent protons on C3 are adjacent to the vinylic proton. Their signal should appear as a doublet. Being on an allylic carbon attached to a chlorine atom, they will also be downfield, but typically less so than the vinylic proton, estimated in the δ 4.1-4.5 ppm range. The coupling constant (³J) between H-2 and H-3 should be in the typical range for vicinal coupling across a double bond, approximately 6-8 Hz.

-

-

¹³C NMR Spectrum (Predicted): Three distinct carbon signals are expected.

-

C1 (Dichlorovinyl Carbon): Attached to two chlorine atoms, this carbon will be significantly deshielded. Its signal is expected around δ 125-130 ppm .

-

C2 (Vinylic Carbon): This carbon will also be in the alkene region, likely around δ 120-125 ppm .

-

C3 (Allylic Carbon): The carbon bearing the allylic chlorine will be the most upfield, expected in the δ 45-50 ppm range.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule.[2]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3080-3000 | C-H stretch (sp²) | Confirms the presence of vinylic C-H bonds. |

| ~2950-2850 | C-H stretch (sp³) | Confirms the presence of the allylic CH₂ group. |

| ~1620-1600 | C=C stretch | A key diagnostic peak indicating the carbon-carbon double bond. The intensity may be weak due to the symmetrical substitution pattern. |

| ~1450-1375 | C-H bend | Bending vibrations for the CH₂ group. |

| ~800-600 | C-Cl stretch | A strong, broad absorption region characteristic of carbon-chlorine bonds.[10] |

Insight: From a quality control perspective, the C=C stretch around 1610 cm⁻¹ is a critical diagnostic peak. Its absence would indicate a saturated impurity, such as the starting material 1,1,1,3-tetrachloropropane.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.[11] The molecular ion peak (M⁺) is expected at m/z 144, with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6).

-

Key Fragments:

-

m/z 109/111: This prominent peak corresponds to the loss of a chlorine atom (-Cl), resulting in the [C₃H₃Cl₂]⁺ cation. This is often the base peak.

-

m/z 73/75: Loss of a chloromethyl radical (•CH₂Cl) would lead to the [C₂H₁Cl₂]⁺ fragment.

-

m/z 49: The chloromethyl cation [CH₂Cl]⁺.

-

Insight: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful tool for identifying chlorine-containing fragments. The cluster of peaks around the molecular ion and major fragments provides high confidence in the structural assignment.

Part 3: Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the dehydrochlorination of 1,1,1,3-tetrachloropropane. This precursor is typically synthesized via the addition of carbon tetrachloride to ethylene.

Caption: Primary synthetic routes to this compound.

Causality in Synthetic Route Selection

The dehydrochlorination of 1,1,1,3-tetrachloropropane can proceed via two main pathways, yielding a mixture of 1,1,3- and 3,3,3-trichloropropene.

-

Base-Mediated Elimination: Using an aqueous base like potassium hydroxide favors an E2 elimination mechanism. The base abstracts a proton from either C2 or C3, leading to the formation of the double bond and expulsion of a chloride ion. The reaction typically produces a mixture of isomers.[12]

-

Catalytic Dehydrochlorination: Heating in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can also effect dehydrochlorination, often with higher selectivity towards the thermodynamically more stable 1,1,3-isomer.[13][14]

The 3,3,3-isomer can be readily converted to the 1,1,3-isomer via an allylic rearrangement, often catalyzed by the same Lewis acids used in the dehydrochlorination step.[12][15] This provides a method to maximize the yield of the desired 1,1,3-product.

Experimental Protocol: Catalytic Dehydrochlorination

This protocol is based on methods described for the selective synthesis of this compound.[13][14]

Objective: To synthesize this compound via the liquid-phase dehydrochlorination of 1,1,1,3-tetrachloropropane.

Materials:

-

1,1,1,3-Tetrachloropropane (HCC-250fb) (CAS: 1070-78-6)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Nitrogen gas (inert atmosphere)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer and heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a three-neck flask with a heating mantle, a magnetic stirrer, a thermometer, and a reflux condenser. The top of the condenser should be connected to a gas outlet/scrubber to handle the evolving HCl gas. Ensure the entire system is dry and purged with nitrogen.

-

Charging the Reactor: Charge the flask with 1,1,1,3-tetrachloropropane (1.0 mol).

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 100-1500 ppmw).

-

Reaction: Heat the mixture to a temperature of 100-130°C with vigorous stirring. The reaction will commence, evidenced by the evolution of HCl gas.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Workup and Purification: Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from any unreacted starting material and heavier byproducts. The boiling point of this compound is approximately 131.6 °C at atmospheric pressure.

Self-Validation: The integrity of the protocol is validated by real-time GC analysis, which confirms conversion and selectivity. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Part 2.

Part 4: Chemical Reactivity and Synthetic Utility

The dual reactivity of the dichlorovinyl group and the allylic chloride makes this compound a valuable synthetic building block.

Key Reaction Pathways

-

Allylic Substitution: The chlorine atom at the C3 position is allylic and thus susceptible to nucleophilic substitution (Sₙ). This allows for the introduction of various functional groups at this position.

-

Electrophilic Addition: The electron-deficient double bond can undergo addition reactions, although it is less reactive than a typical alkene due to the electron-withdrawing effects of the chlorine atoms.

-

Epoxidation: A synthetically crucial reaction is the epoxidation of the double bond, which leads to trichloropropene oxide, a valuable chemical intermediate.

Application in Synthesis: The Epoxidation to Trichloropropene Oxide

This compound serves as a direct precursor to its corresponding epoxide. This transformation is pivotal because compounds like 1,1,1-trichloro-2,3-propene oxide are potent inhibitors of epoxide hydrase, an enzyme involved in the metabolism of various compounds, including carcinogens.[9]

Caption: Workflow for the synthesis of trichloropropene oxide.

Experimental Protocol: Synthesis of this compound Oxide via Chlorohydrin Intermediate

This protocol is adapted from a two-step procedure involving the formation of a chlorohydrin followed by ring-closing elimination.[15]

Objective: To synthesize this compound oxide from this compound.

Step 1: Chlorohydrin Formation

-

Setup: In a flask protected from light, dissolve this compound (1.0 mol) in a suitable solvent system (e.g., aqueous acetone).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add tert-butyl hypochlorite (t-BuOCl) (1.1 mol) while maintaining the temperature below 10°C.

-

Reaction: Stir the mixture in the dark for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with a solution of sodium bisulfite. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorohydrin (1,1,1,3-tetrachloropropan-2-ol).

Step 2: Epoxidation via Ring Closure

-

Setup: Dissolve the crude chlorohydrin from Step 1 in a solvent such as methanol.

-

Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide or potassium hydroxide (1.1 mol) while keeping the temperature below 10°C.

-

Reaction: Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the formation of the epoxide by GC.

-

Workup and Purification: Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully. The final product, this compound oxide, can be purified by vacuum distillation.

Part 5: Toxicological and Biological Significance

For drug development professionals, understanding the biological activity of a compound and its derivatives is paramount. While this compound itself is primarily an industrial intermediate, its saturated analog, 1,2,3-trichloropropane, is recognized as reasonably anticipated to be a human carcinogen.

The primary toxicological interest in this class of compounds stems from the epoxide derivative. Trichloropropene oxide (TCPO) is a well-established inhibitor of epoxide hydrase (also known as epoxide hydrolase).[9]

-

Mechanism of Action: Epoxide hydrases are enzymes that detoxify reactive epoxides by hydrolyzing them to less reactive diols. Many potent carcinogens, such as benzo[a]pyrene, are metabolically activated to form carcinogenic epoxides. By inhibiting epoxide hydrase, TCPO can prevent the breakdown of these reactive intermediates, thereby enhancing their carcinogenic and mutagenic effects.[9] This makes TCPO a critical tool in toxicology research to study the mechanisms of chemical carcinogenesis.

Part 6: Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[1] It is harmful if swallowed and causes serious eye irritation.[1]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Avoid contact with strong oxidizing agents.

-

References

- 1. This compound | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]

- 3. This compound | 2567-14-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,2,3-Trichloropropane(96-18-4) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]

- 9. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 10. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,1,2-TRICHLOROPROPANE(598-77-6) 13C NMR spectrum [chemicalbook.com]

- 15. CN102245548B - Isomerization of 1-chloro-3, 3, 3-trifluoropropene - Google Patents [patents.google.com]

1,1,3-Trichloropropene CAS number 2567-14-8

An In-Depth Technical Guide to 1,1,3-Trichloropropene (CAS No. 2567-14-8)

Abstract

This compound (CAS No. 2567-14-8) is a halogenated alkene of significant interest as a versatile chemical intermediate in organic synthesis.[1][2][3] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis methodologies, reactivity, applications, and analytical procedures. A critical component of this document is the detailed examination of safety protocols and toxicological data to ensure responsible handling and application in a research and development setting. The information is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and drug development.

Introduction and Core Characteristics

This compound, with the chemical formula C₃H₃Cl₃, is a colorless, flammable liquid with a sharp, pungent odor.[1] It is recognized primarily for its role as a precursor and solvent in the synthesis of other chemicals.[1][3] Its utility also extends to the pesticide industry, where it has been used as a soil fumigant.[1] The unique arrangement of chlorine atoms on the propene backbone imparts specific reactivity that can be leveraged in various synthetic pathways. Understanding its fundamental properties is the first step toward its effective and safe utilization in the laboratory.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in controlled chemical reactions and for establishing appropriate storage and handling protocols. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2567-14-8 | [4][5] |

| Molecular Formula | C₃H₃Cl₃ | [1][4] |

| Molecular Weight | 145.41 g/mol | [1][4][6] |

| IUPAC Name | 1,1,3-trichloroprop-1-ene | [4][] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 131.5 °C (at 760 mmHg) | [1][8][9] |

| Melting Point | -30 °C (estimate) | [1][8] |

| Density | ~1.37 g/cm³ | [5][8][9] |

| Flash Point | 48.9 °C | [1][8] |

| Vapor Pressure | 11.3 mmHg at 25°C | [1] |

| Solubility | Soluble in chloroform and slightly soluble in hexanes. Insoluble in water. | [3][10] |

| Refractive Index | 1.4895 (estimate) | [1] |

| InChI Key | JFEVIPGMXQNRRF-UHFFFAOYSA-N | [6][] |

Synthesis and Manufacturing Principles

The primary industrial synthesis of this compound involves the dehydrochlorination of 1,1,1,3-tetrachloropropane. This reaction is a classic elimination reaction, often facilitated by a base.

Dehydrochlorination of 1,1,1,3-Tetrachloropropane

The precursor, 1,1,1,3-tetrachloropropane, is typically synthesized via the addition of carbon tetrachloride to ethylene.[11][12] The subsequent dehydrochlorination is an essential step, yielding a mixture of trichloropropene isomers.

-

Reaction Causality: The use of an alkaline aqueous solution (e.g., potassium hydroxide in ethanol or sodium hydroxide) provides the hydroxide ions necessary to abstract a proton, initiating the elimination of a chlorine atom and forming the double bond.[11] The reaction of the water-insoluble 1,1,1,3-tetrachloropropane is often carried out in the presence of a phase transfer catalyst, such as a quaternary ammonium salt, to enhance the reaction rate by facilitating the transport of the hydroxide reactant into the organic phase.[13]

-

Process Considerations: Reaction temperature is a critical parameter. Japanese patent literature suggests that conducting the dehydrochlorination at temperatures of 85°C or higher can lead to both high conversion rates and high selectivity, which is industrially significant for reducing raw material costs and waste.[12] Another patented method describes a liquid-phase process heating 1,1,1,3-tetrachloropropane to at least 175°C to produce 1,1,3-trichloro-1-propene.[14]

References

- 1. Cas 2567-14-8,this compound | lookchem [lookchem.com]

- 2. This compound | 2567-14-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 1-Propene, 1,1,3-trichloro- (CAS 2567-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. draeger.com [draeger.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2567-14-8 | CAS DataBase [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. JP2010229047A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 13. JP2010229092A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

synthesis of 1,1,3-Trichloropropene from 1,1,1,3-tetrachloropropane

An In-depth Technical Guide to the Synthesis of 1,1,3-Trichloropropene from 1,1,1,3-Tetrachloropropane

This guide provides a comprehensive technical overview of the primary methodologies for synthesizing this compound, a valuable chemical intermediate used in the production of pesticides and other complex organic molecules.[1] The core of this transformation is the dehydrochlorination of 1,1,1,3-tetrachloropropane, a process that can be achieved through several distinct chemical pathways. This document delves into the mechanistic underpinnings, practical execution, and comparative analysis of these methods, offering researchers and development professionals the insights required to select and optimize the most suitable synthetic route for their specific applications.

Foundational Knowledge: Reactant and Product Profiles

A thorough understanding of the physicochemical properties and inherent hazards of both the starting material and the target compound is a prerequisite for safe and effective synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Property | 1,1,1,3-Tetrachloropropane | This compound |

| CAS Number | 1070-78-6[2] | 2567-14-8[1] |

| Molecular Formula | C₃H₄Cl₄[2][3] | C₃H₃Cl₃[1] |

| Molecular Weight | 181.88 g/mol [2][3] | 145.41 g/mol [1] |

| Appearance | Liquid[2] | Colorless liquid[1] |

| Boiling Point | ~175-177 °C | ~122-124 °C |

| Hazards | Flammable liquid, Harmful if swallowed, Causes skin and eye irritation.[4][5] | Flammable liquid, Potential carcinogen, Respiratory and skin irritant.[1][6] |

Safety Imperative: Both 1,1,1,3-tetrachloropropane and this compound are hazardous materials that demand rigorous safety protocols.[4][6] All manipulations must be conducted in a well-ventilated fume hood.[4][6][7] Personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[5][7] An emergency eyewash station and safety shower must be immediately accessible.[7][8]

Core Synthetic Strategies: A Mechanistic Perspective

The elimination of a molecule of hydrogen chloride (HCl) from 1,1,1,3-tetrachloropropane is the central reaction. The choice of methodology dictates the reaction environment, the nature of the active species, and ultimately, the efficiency and selectivity of the process.

Catalytic Dehydrochlorination: Harnessing Activated Surfaces and Lewis Acidity

Catalytic methods offer elegant pathways that can be adapted for both continuous and batch processing, often providing high selectivity.

-

Vapor-Phase Heterogeneous Catalysis: This approach is particularly suited for industrial-scale, continuous production. The core principle involves passing vaporized 1,1,1,3-tetrachloropropane over a heated, solid-phase catalyst. Iron-based catalysts, such as iron wool, are effective for this transformation.[9]

-

Causality: At elevated temperatures (e.g., 300-350°C), the iron catalyst provides an active surface that facilitates the cleavage of C-H and C-Cl bonds, promoting the elimination of HCl.[9] The high temperature provides the necessary activation energy for the reaction to proceed in the gas phase, while the catalyst offers a lower-energy reaction pathway compared to uncatalyzed thermal decomposition. This method can achieve high conversion and selectivity, with the gaseous HCl byproduct being easily separated from the condensed organic product stream.[9]

-

-

Liquid-Phase Homogeneous Catalysis: In this modality, a soluble catalyst, typically a Lewis acid like anhydrous ferric chloride (FeCl₃), is used in the liquid phase.[10][11]

-

Causality: The Lewis acidic nature of FeCl₃ allows it to coordinate with a chlorine atom on the substrate, weakening the C-Cl bond and facilitating its departure as part of the elimination reaction. This method can be run at lower temperatures than vapor-phase processes (e.g., 80-130°C).[10] A critical challenge, however, is the potential for side reactions leading to the formation of high-boiling impurities. Field-proven research has shown that the introduction of a controlled amount of a water source can inhibit these side reactions, significantly improving the selectivity towards the desired this compound product.[11]

-

Base-Mediated Dehydrochlorination: The Power of Phase-Transfer Catalysis

This classical approach utilizes a strong base to abstract a proton, initiating an E2 (bimolecular elimination) reaction. The primary challenge is the mutual insolubility of the aqueous base and the organic substrate.

-

The Immiscibility Problem: Standard bases like sodium hydroxide or potassium hydroxide are dissolved in an aqueous phase, while 1,1,1,3-tetrachloropropane is an organic, water-insoluble liquid.[12][13] Without intervention, the reaction would be limited to the minuscule interface between the two layers, resulting in impractically slow reaction rates.

-

The Solution: Phase-Transfer Catalysis (PTC): The introduction of a phase-transfer catalyst is a self-validating system that resolves the immiscibility barrier.[14][15] Quaternary ammonium salts, such as Aliquat 336 (tricaprylylmethylammonium chloride), are commonly employed.[16]

-

Causality: The PTC possesses a hydrophilic, positively charged head (the quaternary ammonium ion) and large, lipophilic alkyl tails. This amphipathic nature allows it to form an ion pair with the hydroxide anion (OH⁻) from the aqueous phase. The lipophilic tails then shuttle this reactive anion into the bulk organic phase, where it can readily encounter and react with the 1,1,1,3-tetrachloropropane substrate to effect dehydrochlorination.[14][16][17] This dramatically accelerates the reaction rate. The choice of PTC can also influence the ease of separation of the organic and aqueous layers post-reaction.[13]

-

-

Isomer Control: A key consideration in base-mediated synthesis is the potential formation of two isomers: the desired this compound and the isomeric 3,3,3-trichloropropene.[12][18] The reaction temperature is a critical parameter for controlling the conversion and the ratio of these isomers, with temperatures around 85-95°C often providing a favorable balance.[12]

Experimental Protocols & Workflows

The following protocols are detailed, step-by-step methodologies that exemplify the core principles discussed.

Protocol: Vapor-Phase Dehydrochlorination over an Iron Catalyst

This protocol is based on methodologies described for continuous, gas-phase synthesis.[9]

Experimental Workflow

Caption: Workflow for Vapor-Phase Catalytic Dehydrochlorination.

-

Reactor Preparation: A tube reactor is packed with a known mass of iron wool, which has been pre-cleaned.

-

System Assembly: The reactor is placed in a tube furnace. The inlet is connected to a feed system capable of vaporizing the liquid reactant and mixing it with an inert carrier gas (e.g., nitrogen). The outlet is connected to a condenser and a collection flask cooled in an ice bath.

-

Execution: The reactor is heated to the target temperature (e.g., 300-350°C) under a flow of nitrogen.

-

Reactant Feed: Liquid 1,1,1,3-tetrachloropropane is introduced into the preheater at a controlled rate, vaporized, and carried through the hot reactor by the nitrogen stream.

-

Product Collection: The product mixture exiting the reactor is cooled in the condenser, and the liquid organic product (crude this compound) is collected in the chilled flask. Gaseous HCl byproduct is passed through a scrubber containing a basic solution.

-

Analysis: The collected organic liquid is analyzed to determine conversion and selectivity.

Protocol: Liquid-Phase Dehydrochlorination via Phase-Transfer Catalysis

This protocol describes a robust batch process suitable for laboratory and pilot scales.[12][13]

Experimental Workflow

Caption: Workflow for Base-Mediated Phase-Transfer Catalysis.

-

Reactor Charging: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple is charged with 1,1,1,3-tetrachloropropane, a 25-50% aqueous solution of sodium hydroxide, and the phase-transfer catalyst (e.g., 1-2 mol% Aliquat 336).

-

Reaction: The mixture is heated to 85-95°C and stirred vigorously to ensure efficient mixing of the two phases.

-

Monitoring: The reaction is monitored by periodically taking samples from the organic layer and analyzing them by Gas Chromatography (GC) to track the disappearance of the starting material.

-

Work-up: Once the reaction reaches completion, the mixture is cooled to room temperature. The entire contents are transferred to a separatory funnel.

-

Phase Separation: The lower organic layer is separated from the upper aqueous layer.

-

Washing: The organic layer is washed with water to remove residual base and salt, followed by a wash with brine to aid in breaking any emulsions.

-

Drying and Filtration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and then filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Downstream Processing and Quality Control

Regardless of the synthetic method, the crude product requires purification and rigorous analytical characterization to meet quality specifications.

Purification and Analysis Workflow

Caption: General workflow for product purification and analysis.

-

Purification: Fractional distillation is the primary method for purifying this compound. It effectively separates the product from any unreacted 1,1,1,3-tetrachloropropane (higher boiling point), isomeric byproducts, and catalyst residues.[16][18]

-

Analytical Characterization: A suite of analytical techniques is employed to confirm the identity and purity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this analysis. It separates the components of the mixture and provides a mass spectrum for each, allowing for unambiguous identification of this compound and any potential isomers or impurities.[19][20][21]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to assess the purity of the final product.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the target molecule.

-

Comparative Analysis of Synthetic Routes

The selection of an optimal synthesis strategy depends on a multi-faceted analysis of process parameters, economic factors, and desired outcomes.

Table 2: Comparison of Dehydrochlorination Methodologies

| Parameter | Vapor-Phase Catalytic | Liquid-Phase Catalytic | Base-Mediated (PTC) |

| Selectivity | Potentially very high[9] | High, but sensitive to conditions; water can improve it[11] | Good, but can produce isomers[12][18] |

| Reaction Temp. | High (300-400°C)[9] | Moderate (80-130°C)[10] | Moderate (70-100°C)[12] |

| Pressure | Atmospheric | Atmospheric or vacuum[10] | Atmospheric |

| Process Type | Ideal for continuous flow | Batch or semi-batch | Typically batch |

| Reagents/Catalyst | Solid (Iron), recoverable | Lewis Acid (FeCl₃), water | Aqueous Base (NaOH), PTC |

| Work-up | Simple condensation | Filtration, washing, distillation | Phase separation, washing, distillation |

| Key Advantage | High throughput, simple product isolation | Milder conditions than vapor phase | Excellent for batch, avoids high temps |

| Key Challenge | High energy input, catalyst deactivation | Catalyst removal, side reactions | Isomer formation, waste stream |

Conclusion

The synthesis of this compound from 1,1,1,3-tetrachloropropane is a well-established transformation achievable through catalytic, thermal, or base-mediated dehydrochlorination. For large-scale, continuous manufacturing, vapor-phase catalytic processes offer significant advantages in throughput and simplified product isolation. For laboratory and pilot-scale batch production, base-mediated dehydrochlorination using phase-transfer catalysis provides a robust, lower-temperature alternative that is highly effective, provided that downstream purification is sufficient to manage potential isomer formation. The liquid-phase catalytic route offers a compromise in temperature but requires careful control to maintain high selectivity. The ultimate choice of method must be grounded in a thorough evaluation of scale, required purity, available equipment, and economic viability.

References

- 1. Cas 2567-14-8,this compound | lookchem [lookchem.com]

- 2. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. msdsdigital.com [msdsdigital.com]

- 9. data.epo.org [data.epo.org]

- 10. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 11. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]

- 12. JP2010229047A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 13. JP2010229092A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 17. phasetransfer.com [phasetransfer.com]

- 18. prepchem.com [prepchem.com]

- 19. waterboards.ca.gov [waterboards.ca.gov]

- 20. gcms.cz [gcms.cz]

- 21. ysi.com [ysi.com]

- 22. 1-Propene, 1,1,3-trichloro- | SIELC Technologies [sielc.com]

1,1,3-Trichloropropene molecular weight and formula

An In-Depth Technical Guide to 1,1,3-Trichloropropene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2567-14-8), a significant chlorinated alkene in industrial and research settings. The document delineates its fundamental molecular characteristics, including its chemical formula and molecular weight, and delves into its physicochemical properties, synthesis methodologies, key applications, and analytical procedures. Furthermore, this guide addresses the critical safety and toxicological aspects associated with its handling and use. Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this paper synthesizes technical data with practical insights to serve as an authoritative resource on this compound.

Molecular Identity and Physicochemical Properties

This compound is a chlorinated derivative of propene. Its identity is established by a unique combination of identifiers and properties that are crucial for its application and handling in a laboratory or industrial context.

The molecular formula of this compound is C₃H₃Cl₃ .[1][2][3][4] This formula dictates its elemental composition and is the foundation for its molecular weight. The molecular weight is calculated to be approximately 145.41 g/mol .[2][3][5]

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 1,1,3-trichloroprop-1-ene | [3][5] |

| Molecular Formula | C₃H₃Cl₃ | [1][2][3][4] |

| Molecular Weight | 145.41 g/mol | [2][3][5] |

| CAS Number | 2567-14-8 | [2][3][4] |

| Canonical SMILES | C(C=C(Cl)Cl)Cl | [5] |

| InChI | InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2 | [2][5] |

| Synonyms | 1,1,3-Trichloro-1-propene, 3,3-Dichloroallyl chloride, 1,3,3-Trichloro-2-propene | [2][6] |

The physical characteristics of this compound define its behavior under various conditions and are essential for designing experimental and industrial processes. It is a colorless liquid with a distinct odor.[1] Its solubility profile is typical for a halogenated organic compound: it is insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | ~131.5 °C at 760 mmHg | [5][7] |

| Density | ~1.37 g/cm³ | [4][5] |

| Flash Point | 48.9 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Vapor Pressure | 11.3 mmHg at 25 °C | [4] |

Synthesis and Manufacturing Pathways

The industrial production of this compound is achieved through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired purity, and economic feasibility. A predominant method involves the dehydrochlorination of 1,1,1,3-tetrachloropropane.[8][9]

This reaction is typically carried out by treating 1,1,1,3-tetrachloropropane with an alkali, such as an aqueous solution of sodium hydroxide or potassium hydroxide, which facilitates the elimination of a hydrogen chloride (HCl) molecule.[9][10] The reaction temperature is a critical parameter, with temperatures of 85°C or higher favoring higher conversion and selectivity.[9] The starting material, 1,1,1,3-tetrachloropropane, is itself commonly synthesized via the addition reaction of carbon tetrachloride to ethylene.[8][9]

Other reported methods for synthesizing this compound include the chlorination of 1,3-dichloropropane or the reaction of chloropropene with chlorine at elevated temperatures.[1]

References

- 1. chembk.com [chembk.com]

- 2. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]

- 3. This compound | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]

- 7. 2567-14-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. JP2010229047A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 10. JP2010229092A - Method for producing trichloropropene - Google Patents [patents.google.com]

physical properties of 1,1,3-Trichloropropene boiling point

An In-depth Technical Guide to the Boiling Point of 1,1,3-Trichloropropene

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the physical properties of this compound, with a primary focus on its boiling point. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of values to explore the causality behind experimental choices, the critical importance of sample purity, and the methodologies required for accurate and reproducible measurements.

Executive Summary: The Significance of a Precise Boiling Point

This compound (CAS No. 2567-14-8) is a halogenated alkene that serves as a valuable intermediate in various organic syntheses.[1][2] An accurate determination of its boiling point is not merely an academic exercise; it is fundamental to its practical application. This physical constant governs purification protocols such as distillation, informs the selection of appropriate reaction conditions to prevent volatilization, and is a key identifier for assessing sample purity. Deviations from the established boiling point often indicate the presence of impurities, such as isomeric variants or residual starting materials, which can have profound impacts on subsequent reaction yields and product profiles.

Physicochemical Properties of this compound

A summary of the core physical and chemical properties of this compound is presented below. These values serve as a baseline for experimental design and substance identification.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,3-trichloroprop-1-ene | [3][4] |

| CAS Number | 2567-14-8 | [1][3][5] |

| Molecular Formula | C₃H₃Cl₃ | [1][3] |

| Molecular Weight | 145.41 g/mol | [1][3] |

| Boiling Point | 131.5 °C to 131.55 °C at 760 mmHg | [1][4] |

| Density | ~1.376 g/cm³ | [4] |

| Melting Point | -30°C (estimate) | [1] |

| Appearance | Colorless liquid | [2] |

| Solubility | Insoluble in water; Soluble in benzene, ethanol, ether | [2] |

Critical Factors Influencing the Boiling Point

The experimentally observed boiling point of this compound is highly sensitive to several factors. Understanding these variables is crucial for interpreting results and ensuring data integrity.

The Imperative of Purity: Isomeric Contamination

The most significant variable affecting the boiling point is sample purity. The synthesis of this compound, often achieved through the dehydrochlorination of 1,1,1,3-tetrachloropropane, frequently yields a mixture of isomers, including 3,3,3-trichloropropene.[6][7][8] These isomers possess different physical properties, and their presence will lead to a boiling point range rather than a sharp, distinct temperature, or a boiling point that deviates from the literature value. Therefore, rigorous purification and subsequent analytical verification are prerequisites for an accurate boiling point determination.

Atmospheric Pressure

The boiling point is defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] Consequently, any measurement must be standardized or corrected to a standard pressure (760 mmHg or 101.3 kPa). Measurements taken at altitudes significantly above sea level will yield a lower boiling point, while those in a high-pressure system will be elevated.

A Self-Validating Workflow for Boiling Point Determination

To ensure trustworthiness and accuracy, the determination of the boiling point should be the final step in a larger, self-validating workflow. This process guarantees that the substance being measured is indeed pure this compound.

Caption: Workflow for accurate boiling point determination.

Experimental Protocols for Boiling Point Determination

The following protocols describe validated methods for measuring the boiling point of this compound.

Protocol 1: Micro-Scale Determination via Thiele Tube

This method is ideal for small sample volumes and provides high accuracy when performed correctly.[10]

Causality: The Thiele tube is designed with a side-arm that, when heated, creates a convection current in the heating oil.[9] This ensures a uniform temperature distribution around the sample and thermometer, eliminating the need for stirring and reducing the likelihood of localized superheating.

Methodology:

-

Preparation: Fill a small test tube (e.g., a 75x10 mm tube) with approximately 0.5 mL of purified this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged below the oil level but not touching the bottom.

-

Observation: Gently heat the side-arm of the Thiele tube with a micro-burner or heat gun. Observe the capillary tube. As the temperature rises, trapped air will bubble out.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Measurement: Remove the heat source. The bubbling will slow and stop as the liquid cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10] At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Verification: Allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a second confirmatory reading.

-

Record: Record the temperature and the ambient atmospheric pressure.

Caption: Simplified diagram of a Thiele tube apparatus.

Protocol 2: Macro-Scale Determination via Simple Distillation

This method is suitable for larger volumes (>5 mL) and can be integrated with the final purification step.[10]

Causality: During distillation, a liquid is heated to its boiling point, the vapor is directed through a condenser, and the resulting liquid (distillate) is collected.[11] A state of equilibrium is established where the vapor surrounding the thermometer bulb is at the same temperature as the boiling liquid. This provides a stable and accurate boiling point reading.

Methodology:

-

Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.

-

Charging the Flask: Add at least 5 mL of purified this compound and a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor entering the condenser.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Observation: As the liquid boils, a condensation ring will rise. Observe the temperature as the vapor surrounds the thermometer bulb.

-

Measurement: When the temperature stabilizes while the distillate is being collected at a steady rate (e.g., 1 drop per second), record this temperature. This stable plateau represents the boiling point.

-

Record: Record the boiling point range (from the first drop to the last) and the ambient atmospheric pressure.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[3] It also causes serious eye irritation.[3] All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

The boiling point of this compound is a well-documented physical property, cited as approximately 131.5°C at standard pressure.[1][4] However, for research and development applications, the true value of this constant lies in its role as an indicator of purity. The protocols and logical workflow detailed in this guide emphasize a holistic approach, where the final measurement is validated by prior purification and rigorous spectroscopic analysis. By adhering to these principles, scientists can ensure the quality of their materials and the integrity of their experimental outcomes.

References

- 1. This compound CAS#: 2567-14-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. JP2010229092A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 8. JP2010229047A - Method for producing trichloropropene - Google Patents [patents.google.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Solubility of 1,1,3-Trichloropropene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1,3-trichloropropene in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive insights using Hansen Solubility Parameters, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding the Importance of Solubility

This compound (C₃H₃Cl₃) is a chlorinated alkene with a variety of industrial applications, including its use as an intermediate in the synthesis of pesticides and polymers.[1] Its efficacy and behavior in chemical processes are intrinsically linked to its solubility in different media. A thorough understanding of its solubility profile is paramount for process optimization, formulation development, and ensuring environmental and personnel safety. This guide aims to provide a detailed exploration of the solubility of this compound, moving from theoretical predictions to practical experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₃ | [2][3] |

| Molecular Weight | 145.41 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 131.55 °C | [3] |

| Density | ~1.367 g/cm³ | [3] |

| Water Solubility | Practically insoluble | [1] |

| Organic Solvent Solubility | Soluble in alcohols, ethers, benzene, and chloroform; slightly soluble in hexanes.[1][3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The overall Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

Substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

-

δD (Dispersion): 17.8 MPa½

-

δP (Polar): 7.8 MPa½

-

δH (Hydrogen Bonding): 3.4 MPa½

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and established HSP values for common organic solvents, we can calculate the Hansen distance (Ra) to predict solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| n-Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 6.6 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.1 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.2 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Moderate to Low |

| Methanol | 15.1 | 12.3 | 22.3 | 19.7 | Low |

Interpretation of Predicted Solubility:

The predictions align with the qualitative observations that this compound is soluble in chlorinated and polar aprotic solvents and less soluble in nonpolar and highly polar protic solvents. The significant hydrogen bonding component of alcohols, particularly methanol, increases their distance from this compound in Hansen space, suggesting lower solubility compared to solvents like dichloromethane and acetone.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination provides definitive solubility data. The following are detailed protocols for three common methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the solute in a known mass of the solvent by evaporating the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: In a series of sealed, tared vials, add a known mass of the desired organic solvent. To each vial, add an excess amount of this compound.

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for 24 to 48 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until a clear separation of the undissolved this compound and the saturated solvent phase is observed.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a syringe and transfer it to a pre-weighed evaporation dish.

-

Solvent Evaporation: Gently heat the evaporation dish in a fume hood on a hot plate or in a vacuum oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile this compound.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility as the mass of this compound per 100 grams of the solvent.

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a distinct UV/Vis absorbance peak that is not interfered with by the solvent.

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

Step-by-Step Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Create a series of standard solutions of this compound in the solvent with accurately known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax using the pure solvent as a blank. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Prepare Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution and allow for phase separation.

-

Sample and Dilute: Carefully withdraw a small, known volume of the clear saturated solution and dilute it gravimetrically or volumetrically with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and sensitive method for determining solubility, especially for complex mixtures or when the solute does not have a strong UV/Vis absorbance.

References

An In-depth Spectroscopic Analysis of 1,1,3-Trichloropropene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of 1,1,3-trichloropropene (CAS No: 2567-14-8), a chlorinated alkene of significant interest in synthetic chemistry.[1][2][3] As a reactive intermediate, unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete spectroscopic profile of the molecule, grounded in established principles and authoritative data sources.

Molecular Structure and Overview

This compound is a propene derivative with the chemical formula C₃H₃Cl₃ and a molecular weight of approximately 145.41 g/mol .[1][2][3] Its structure features a carbon-carbon double bond, with two chlorine atoms substituted at the C1 position and one chlorine atom at the C3 position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise connectivity of atoms.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required.

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

-

Vinyl Proton (H2): The proton attached to C2 is in the electronic environment of a double bond and is adjacent to a CH₂ group. Its signal is therefore split into a triplet.

-

Methylene Protons (H3): The two protons on C3 are chemically equivalent and are adjacent to the C2-H group. Their signal is split into a doublet. The significant downfield shift is caused by the deshielding effect of the adjacent chlorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.2 | Triplet (t) | ~7.0 | 1H | CH =CCl₂ |

| ~4.2 | Doublet (d) | ~7.0 | 2H | ClCH₂ –CH |

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical for this structural motif.)[4]

The proton-decoupled ¹³C NMR spectrum will display three singlets, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the presence of electronegative chlorine atoms and the sp² hybridization of the alkene carbons.

-

C1 Carbon: Attached to two chlorine atoms, this carbon is highly deshielded and appears furthest downfield.

-

C2 Carbon: As part of the double bond, this sp² hybridized carbon also appears downfield.

-

C3 Carbon: This sp³ carbon is attached to one chlorine atom, causing a significant downfield shift compared to an unsubstituted alkane carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C Cl₂ |

| ~125 | =C H- |

| ~50 | C H₂Cl |

(Note: These are predicted values based on typical shifts for similar chlorinated alkenes.)[4]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

-

Sample Preparation: A neat (liquid) sample of this compound is applied as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final transmittance or absorbance spectrum.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[1][5]

-

C-H Stretch: A peak around 3080 cm⁻¹ is indicative of the vinyl (=C-H) stretch.

-

C=C Stretch: The carbon-carbon double bond vibration appears in the 1620-1640 cm⁻¹ region.

-

C-H Bending: Vibrations corresponding to the scissoring and rocking of the -CH₂- group are visible in the 1400-1450 cm⁻¹ range.

-

C-Cl Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, correspond to the stretching vibrations of the carbon-chlorine bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3080 | Medium | =C-H Stretch |

| ~1630 | Medium | C=C Alkene Stretch |

| ~1420 | Medium | -CH₂- Scissoring (Bending) |

| ~940 | Strong | =CH Wag (Out-of-plane bend) |

| ~800 | Strong | C-Cl Stretch |

| ~670 | Strong | C-Cl Stretch |

(Data sourced and interpreted from the NIST Chemistry WebBook)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its atomic composition and structure.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates it from any impurities.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI), causing them to eject an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

The mass spectrum of this compound reveals its molecular weight and a characteristic fragmentation pattern.[2]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight (~144-146 amu). A crucial feature is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (M⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•) and for any chlorine-containing fragments.

-

Key Fragments: The most abundant peak (base peak) and other significant fragments arise from the cleavage of the weakest bonds. Common fragmentation pathways include the loss of a chlorine radical (•Cl) or a molecule of HCl.

Table 4: Major Mass Spectral Peaks for this compound

| Mass-to-Charge (m/z) | Relative Intensity | Proposed Fragment Ion |

| 144, 146, 148, 150 | Low | [C₃H₃Cl₃]⁺• (Molecular Ion Cluster) |

| 109, 111, 113 | High | [M - Cl]⁺ or [C₃H₃Cl₂]⁺ |

| 73, 75 | Medium | [M - Cl - HCl]⁺ or [C₃H₂Cl]⁺ |

| 74 | High | [C₃H₃Cl]⁺• ? (Rearrangement) |

| 38 | Medium | [C₃H₂]⁺ |

(Data sourced and interpreted from the NIST Chemistry WebBook)[2]

Caption: Simplified major fragmentation pathway for this compound.

Conclusion

The complementary data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a self-validating and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise H-C framework, IR spectroscopy confirms the presence of key functional groups (C=C, C-Cl), and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated spectroscopic approach is fundamental to ensuring the identity and purity of chemical compounds in research and industrial applications.

References

Navigating the Risks of 1,1,3-Trichloropropene: A Comprehensive Guide to Hazards and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,3-Trichloropropene is a versatile chemical intermediate with applications in organic synthesis and the production of various materials.[1] However, its utility is accompanied by significant health, physical, and environmental hazards that demand a robust and informed safety protocol. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety precautions tailored for research and development environments. By elucidating the causality behind safety measures, this document aims to equip researchers, scientists, and drug development professionals with the expertise to handle this compound responsibly, ensuring personnel safety and environmental integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and implementing appropriate safety controls. This compound (CAS No. 2567-14-8) is a colorless, volatile liquid characterized by a distinct odor.[1] Its insolubility in water and solubility in organic solvents like ethanol and ether influence its behavior in spills and dictate appropriate cleanup and disposal methods.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₃Cl₃ | [1][2][3] |

| Molar Mass | 145.41 g/mol | [1][2][4] |

| CAS Number | 2567-14-8 | [1][2][5] |

| Appearance | Colorless liquid with a special odor | [1] |

| Boiling Point | 131.55°C | [1] |

| Melting Point | -30°C (estimate) | [1] |

| Density | 1.367 g/cm³ (estimate) | [1] |

| Synonyms | 1,1,3-Trichloro-1-propene, 3,3-Dichloroallyl chloride | [1][2][6] |

These properties, particularly its volatility and flammability, are critical drivers for the stringent handling and storage protocols detailed in the following sections.

Comprehensive Hazard Assessment

This compound presents a multi-faceted risk profile, encompassing physical, health, and environmental hazards. A thorough understanding of these risks is the cornerstone of a self-validating safety system in the laboratory.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound.

-

Physical Hazards:

-

Health Hazards:

-

Environmental Hazards:

-

H410: Very toxic to aquatic life with long lasting effects. [7]

-

The following diagram illustrates the logical flow from GHS pictograms to the primary hazards associated with this compound.

Caption: GHS Pictogram to Hazard Relationship for this compound.

Reactivity and Incompatibility

The stability of this compound is compromised by certain substances. It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, alkali metals, and epoxides.[9][10] Contact with bases can also induce reactions.[9][10] A critical consideration is that upon heating to decomposition, it produces toxic fumes, including hydrogen chloride gas.[9][11] These incompatibilities must be considered during storage and in experimental design to prevent runaway reactions or the generation of toxic byproducts.

Exposure Controls and Personal Protection

Controlling exposure is achieved through a hierarchy of controls, beginning with engineering solutions and culminating in the correct use of personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize vapor inhalation.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11] The ventilation system should be explosion-resistant.[7] The goal is to maintain airborne concentrations well below any established exposure limits and prevent the accumulation of flammable vapors.[7]

-

Isolation: For larger-scale operations, using a closed system can further reduce the risk of exposure.[12]

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks of exposure, PPE is mandatory. The selection of appropriate PPE is a critical decision-making process.

Caption: Decision tree for selecting appropriate PPE when handling this compound.

-

Eye and Face Protection: Use chemical safety goggles that meet national standards (e.g., EN166 or AS/NZS 1337.1).[7] Contact lenses can absorb and concentrate irritants and should be avoided.[7]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7][11] Immediately remove and launder any contaminated clothing separately.[7]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is required.[11]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is non-negotiable.

Protocol for Safe Handling in a Laboratory Setting

-

Preparation: Before starting, ensure all safety precautions have been read and understood.[6] Verify that a chemical fume hood is operational and that appropriate PPE is available. Locate the nearest eyewash station and safety shower.

-

Ignition Source Control: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[7][11]

-

Static Electricity Prevention: Use proper grounding and bonding procedures for containers and receiving equipment to prevent static discharge.[6][7] Employ non-sparking tools for all operations.[6][7]

-

Chemical Transfer: Dispense the chemical slowly and carefully to avoid splashing or aerosol generation. Keep the container tightly closed when not in use.[7][11]

-

Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6][7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

-

End of Work: Securely seal the container and return it to its designated storage area. Clean the work surface thoroughly.

Storage Requirements